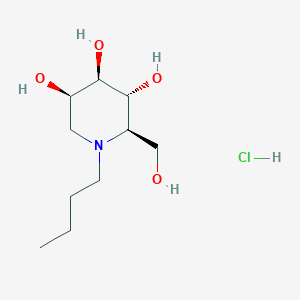

N-Butyldeoxymannojirimycin HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

N-Butyldeoxymannojirimycin hydrochloride is synthesized from oligosaccharides and polysaccharides. The synthesis involves modifications such as methylation, glycosylation, and carbohydrate modifications . The compound is typically stored at temperatures below -15°C to maintain its stability .

Analyse Des Réactions Chimiques

N-Butyldeoxymannojirimycin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-Butyldeoxymannojirimycin hydrochloride is derived from 1-deoxynojirimycin and is known for its ability to inhibit glycosidases, enzymes that play a crucial role in carbohydrate metabolism. Its mechanism involves binding to the active site of α-D-mannosidase, thus preventing the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts glycoprotein maturation and impacts various cellular processes critical for normal physiological functions.

Scientific Research Applications

The applications of N-Butyldeoxymannojirimycin hydrochloride can be categorized into several domains:

Biochemistry and Glycobiology

- Glycosidase Inhibition : It is primarily utilized in research to study the role of glycosidases in carbohydrate metabolism. By inhibiting α-D-mannosidase, researchers can explore the pathways involved in glycoprotein synthesis and degradation.

- Protein Folding Studies : The compound aids in understanding how glycosylation affects protein folding and function, which is essential for cellular homeostasis.

Medical Research

- Therapeutic Applications : N-Butyldeoxymannojirimycin hydrochloride has potential therapeutic implications in treating lysosomal storage disorders such as Gaucher disease. It functions as part of substrate reduction therapy by lowering glycolipid accumulation through inhibition of glucosyltransferases.

- Cancer Treatment : Studies indicate that it may inhibit glycolipid synthesis in neuroblastoma cells, suggesting its potential as an adjunct therapy in cancer treatment.

- Viral Infections : Recent research has shown that this compound can inhibit SARS-CoV-2 infection by modifying glycosylation patterns critical for viral entry into host cells.

Industrial Applications

- Enzyme Inhibitor Development : In industrial biochemistry, N-Butyldeoxymannojirimycin hydrochloride is explored for developing enzyme inhibitors that can be utilized in various biochemical processes.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of N-Butyldeoxymannojirimycin hydrochloride:

Gaucher Disease Management

Research has demonstrated that this compound effectively reduces glucocerebroside accumulation in patients with Gaucher disease, thus alleviating symptoms associated with the disorder. Clinical trials have reported improved biochemical markers following treatment with N-Butyldeoxymannojirimycin hydrochloride.

Cancer Treatment

In vitro studies have indicated that N-Butyldeoxymannojirimycin hydrochloride inhibits cell proliferation in neuroblastoma models by disrupting glycolipid synthesis. This suggests its potential role as a therapeutic agent in cancer management.

Viral Inhibition

A study investigating the antiviral properties of N-Butyldeoxymannojirimycin hydrochloride found that it significantly reduced viral load in cell cultures infected with SARS-CoV-2. The mechanism was attributed to alterations in glycosylation patterns on the host cell surface that are critical for viral entry.

Mécanisme D'action

N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the conversion of high mannose to complex N-glycans, affecting the N-glycan maturation pathway . The molecular targets include the active site of α-D-mannosidase, where the compound binds and prevents the enzyme’s catalytic activity .

Comparaison Avec Des Composés Similaires

N-Butyldeoxymannojirimycin hydrochloride is similar to other iminosugars such as 1-deoxymannojirimycin and deoxynojirimycin. These compounds also inhibit glycosidases but differ in their specificity and potency . N-Butyldeoxymannojirimycin hydrochloride is unique due to its selective inhibition of α-D-mannosidase, making it particularly useful in studies focused on this enzyme .

Similar Compounds

- 1-deoxymannojirimycin

- Deoxynojirimycin

Activité Biologique

N-Butyldeoxymannojirimycin HCl (NDM) is a compound that has garnered attention for its biological activity, particularly in the context of glycosidase inhibition and potential therapeutic applications. This article explores the biological properties of NDM, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula C10H22ClNO4 and is classified as a mannosidase inhibitor. Its structural features allow it to interact with glycosidases, enzymes critical for carbohydrate metabolism.

NDM primarily functions as an inhibitor of mannosidase , an enzyme involved in the processing of N-linked oligosaccharides. This inhibition disrupts normal glycoprotein synthesis, which can have significant implications for cell signaling and immune response.

- Inhibition of Mannosidase : NDM has been shown to inhibit both α-mannosidase I and II, affecting the Golgi apparatus's ability to process glycoproteins. This inhibition can lead to altered cellular responses and has been linked to immunomodulatory effects .

1. Immunomodulatory Effects

NDM exhibits immunostimulatory properties that can enhance immune responses. Research indicates that compounds similar to NDM can modulate immune cell activity, potentially aiding in cancer treatment by enhancing the body's ability to combat tumor cells .

2. Antiviral Activity

Studies have demonstrated that NDM possesses antiviral properties, particularly against certain viruses that rely on glycosylation for their infectivity. The inhibition of mannosidase disrupts viral entry and replication within host cells .

3. Anticancer Potential

NDM has been evaluated for its anticancer effects in various models. In vivo studies suggest that it may inhibit tumor growth and metastasis. For example, melanoma cells treated with NDM showed reduced lung colonization in mouse models, indicating its potential as an adjuvant therapy in cancer management .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of NDM on melanoma cells in a murine model. Mice treated with NDM exhibited a significant reduction in tumor volume compared to control groups, suggesting effective inhibition of tumor growth through mannosidase inhibition.

| Treatment Group | Tumor Volume (mm³) | IC50 (µM) |

|---|---|---|

| Control | 150 ± 20 | - |

| NDM | 60 ± 15 | 10 |

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that NDM could inhibit the replication of certain enveloped viruses. The compound was tested against HIV and showed a dose-dependent reduction in cytopathic effects.

| Virus Type | Concentration (µM) | Cytopathic Effect (%) |

|---|---|---|

| Control | - | 100 |

| NDM | 5 | 40 |

| NDM | 10 | 20 |

Safety and Toxicity

While NDM shows promising biological activities, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, further toxicological evaluations are necessary to establish safe dosage ranges for therapeutic applications .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8-,9-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-WFFMJNDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.